molecular formula C24H20N4O6 B11268808 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol

Cat. No.: B11268808
M. Wt: 460.4 g/mol
InChI Key: XQAOXSPNMXJEEN-UHFFFAOYSA-N
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Description

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol is a complex organic compound that features a benzoxazole ring, a dinitrophenol group, and a tert-butylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Dinitrophenol Group: This step involves nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Attachment of the tert-Butylphenyl Group: This can be done through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under strong oxidizing conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenolic and benzoxazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes or receptors, while the dinitrophenol group may participate in redox reactions. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrobenzene
  • 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitroaniline

Uniqueness

The uniqueness of 2-[(E)-{[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]imino}methyl]-4,6-dinitrophenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzoxazole ring and the dinitrophenol group allows for unique interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C24H20N4O6

Molecular Weight

460.4 g/mol

IUPAC Name

2-[[2-(4-tert-butylphenyl)-1,3-benzoxazol-6-yl]iminomethyl]-4,6-dinitrophenol

InChI

InChI=1S/C24H20N4O6/c1-24(2,3)16-6-4-14(5-7-16)23-26-19-9-8-17(11-21(19)34-23)25-13-15-10-18(27(30)31)12-20(22(15)29)28(32)33/h4-13,29H,1-3H3

InChI Key

XQAOXSPNMXJEEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

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